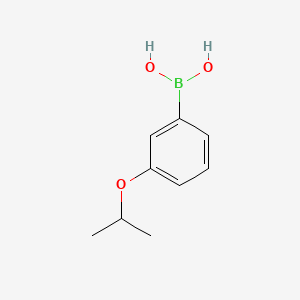

3-Isopropoxyphenylboronic acid

描述

Significance of Arylboronic Acids in Modern Synthetic Organic Chemistry

Arylboronic acids and their derivatives are crucial precursors in a multitude of chemical transformations. nih.gov Their prominence stems largely from their role in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govscbt.com This powerful carbon-carbon bond-forming reaction is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. scbt.comlookchem.com The appeal of arylboronic acids lies in their general stability, ease of handling, and the often mild conditions under which they react. nih.gov Beyond C-C bond formation, arylboronic acids are also utilized in the construction of carbon-heteroatom bonds (C-N, C-O, etc.), further broadening their synthetic applicability. nih.gov

Historical Development and Evolution of Boronic Acid Applications

The journey of boronic acids in chemistry began with their first synthesis in 1860 by Edward Frankland. nih.govwiley-vch.de For a considerable period, they were regarded as chemical curiosities. However, the landscape began to change dramatically with the advent of transition-metal catalysis. A pivotal moment came in 1979 when Akira Suzuki reported the palladium-catalyzed cross-coupling of organoboranes with organic halides. nih.gov This was followed by the demonstration in 1981 that boronic acids could effectively participate in these reactions, a discovery that would earn Suzuki the Nobel Prize in Chemistry in 2010. nih.govmusechem.com

Initially, the primary application of boronic acids was as synthetic intermediates. researchgate.net However, their utility has since expanded into diverse fields such as medicinal chemistry, materials science, and analytical chemistry. nih.govresearchgate.net The approval of the boronic acid-containing drug Bortezomib (B1684674) (Velcade®) in 2003 for cancer treatment marked a significant milestone, stimulating immense interest in the biological activities of these compounds. wiley-vch.demusechem.comnih.gov Today, research continues to uncover new applications for boronic acids, from sensors for detecting biological molecules to the development of self-healing materials. scbt.comresearchgate.net

Unique Structural Features and Electronic Properties of 3-Isopropoxyphenylboronic Acid Relevant to Reactivity

The reactivity of an arylboronic acid is intricately linked to its structure. In the case of this compound, the substituents on the phenyl ring play a defining role in its chemical behavior.

Influence of the Isopropoxy Substituent on Electronic Distribution

The isopropoxy group (-OCH(CH₃)₂) at the meta-position of the phenyl ring significantly influences the electronic environment of this compound. The oxygen atom of the isopropoxy group can donate electron density to the aromatic ring through resonance. This electron-donating effect can modulate the reactivity of the boronic acid in cross-coupling reactions. scbt.com The presence of this substituent can affect the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), a key factor in the transmetalation step of the Suzuki-Miyaura coupling. nih.govacs.org Furthermore, the steric bulk of the isopropoxy group can also play a role in the kinetics and selectivity of its reactions. cymitquimica.com

Role of the Boronic Acid Moiety in Reactivity Profiles

The boronic acid group, -B(OH)₂, is the cornerstone of the compound's reactivity. Structurally, boronic acids are trivalent boron compounds with a trigonal planar geometry and a vacant p-orbital on the boron atom. wiley-vch.de This electron deficiency makes them mild Lewis acids. researchgate.net In the context of the Suzuki-Miyaura reaction, the boronic acid must be activated by a base. This activation leads to the formation of a tetracoordinate boronate species, which increases the nucleophilicity of the organic group attached to boron, facilitating its transfer to the palladium catalyst during the transmetalation step. jyu.fi The ability of the boronic acid to form reversible covalent bonds with diols is another key feature, enabling applications in sensing and dynamic materials. scbt.comcymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 216485-86-8 |

| Molecular Formula | C₉H₁₃BO₃ |

| Molecular Weight | 180.01 g/mol |

| Melting Point | 76-81 °C |

| Boiling Point | 331.5 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| pKa | 8.24±0.10 (Predicted) |

Data sourced from lookchem.com

属性

IUPAC Name |

(3-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-7(2)13-9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZVUHVNTYDSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408157 | |

| Record name | 3-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216485-86-8 | |

| Record name | 3-Isopropoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for 3 Isopropoxyphenylboronic Acid

Direct Boronylation Approaches to 3-Isopropoxyphenylboronic Acid Synthesis

Direct borylation methods involve the formation of a carbon-boron bond at the C-3 position of an isopropoxybenzene (B1215980) derivative. These are often highly efficient routes starting from corresponding aryl halides.

One of the most common and reliable methods is the lithiation-borylation of an aryl halide. This process begins with 1-bromo-3-isopropoxybenzene (B149362), which undergoes a halogen-metal exchange upon treatment with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive aryllithium intermediate. The subsequent addition of a trialkyl borate (B1201080), such as triisopropyl borate [B(Oi-Pr)₃], acts as the boron source. The borate ester formed is then hydrolyzed under acidic aqueous conditions during workup to yield the final this compound.

Another powerful direct approach is the palladium-catalyzed Miyaura borylation . nih.gov This cross-coupling reaction typically uses 1-bromo-3-isopropoxybenzene or the corresponding iodide as the substrate. semanticscholar.org The reaction is performed with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), and a base, like potassium acetate (B1210297) (KOAc). nih.gov The reaction is generally heated in an aprotic solvent such as dioxane or DMSO. This method directly yields the pinacol (B44631) ester of the boronic acid, which can then be hydrolyzed to the free boronic acid if desired. The palladium-catalyzed route offers excellent functional group tolerance and is often preferred for more complex molecules. nih.gov

| Method | Precursor | Key Reagents | Intermediate/Product |

| Lithiation-Borylation | 1-Bromo-3-isopropoxybenzene | 1. n-BuLi2. B(Oi-Pr)₃3. H₃O⁺ | This compound |

| Miyaura Borylation | 1-Bromo-3-isopropoxybenzene | B₂pin₂, Pd Catalyst, Base (KOAc) | This compound pinacol ester |

Strategies for Functional Group Interconversion in Precursors to this compound

Functional group interconversion (FGI) provides an alternative synthetic pathway where the boronic acid moiety is already present on the aromatic ring, and another functional group is converted to the desired isopropoxy group. ub.eduvanderbilt.edu This strategy is particularly useful when the precursor boronic acid is commercially available or easily synthesized.

The most logical FGI approach to this compound is the Williamson ether synthesis starting from 3-hydroxyphenylboronic acid. sigmaaldrich.com In this reaction, the phenolic hydroxyl group is first deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The resulting phenoxide ion then acts as a nucleophile, attacking an isopropyl electrophile, typically 2-bromopropane (B125204) or isopropyl iodide. The reaction proceeds via an Sₙ2 mechanism to form the ether linkage, yielding this compound directly. This method is advantageous as it builds upon a readily available starting material and employs a classic, well-understood organic transformation.

| Method | Precursor | Key Reagents | Product |

| Williamson Ether Synthesis | 3-Hydroxyphenylboronic acid | Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K₂CO₃) | This compound |

Preparation of Boronic Esters and Other Derivatives from this compound

This compound serves as a versatile precursor for the synthesis of various boronic esters. These derivatives are often preferred in applications like cross-coupling reactions because they are less polar, easier to handle, and more stable than the corresponding boronic acids, which can undergo dehydration to form boroxine (B1236090) anhydrides. sciforum.net

Catechol esters of boronic acids are common derivatives used in various synthetic applications. wiley-vch.de The synthesis is a straightforward condensation reaction between this compound and catechol. researchgate.net The two components are typically heated in a solvent such as toluene (B28343), and the water produced during the reaction is removed to drive the equilibrium toward the ester product. This can be achieved either by using a Dean-Stark apparatus for azeotropic removal of water or by including a dehydrating agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), in the reaction mixture. The resulting this compound catechol ester can be isolated after filtration and removal of the solvent.

A specific procedure for the synthesis of the 4-methylcatechol (B155104) ester has been reported. rsc.org In this method, this compound and 4-methylcatechol are heated to reflux for 24 hours in a mixed solvent system of toluene and methanol, with magnesium sulfate added as a dehydrating agent. rsc.org After the reaction, the suspension is filtered, and the organic phase is washed with water. The solvent is then removed by rotary evaporation, and the crude product is purified by recrystallization from n-hexane to yield the desired ester as translucent needles. rsc.org

Reaction Scheme: this compound + 4-Methylcatechol → this compound 4-methylcatechol ester + 2 H₂O

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| This compound, 4-Methylcatechol | MgSO₄, Toluene, Methanol | Reflux, 24 h | 43% | rsc.org |

Pinacol esters are arguably the most widely used boronic acid derivatives due to their high stability and compatibility with a vast range of reaction conditions, particularly the Suzuki-Miyaura coupling. researchgate.netorganic-chemistry.org The synthesis of this compound pinacol ester follows the general procedure for boronate ester formation. sciforum.net

The reaction involves the condensation of this compound with pinacol (2,3-dimethyl-2,3-butanediol). The mixture is typically stirred in a solvent like diethyl ether, THF, or toluene. To drive the reaction to completion, water must be removed. This is commonly accomplished by adding a dehydrating agent like anhydrous magnesium sulfate directly to the reaction mixture and stirring at room temperature for several hours. rsc.org Alternatively, for less reactive systems, the reaction can be heated to reflux in toluene using a Dean-Stark apparatus to azeotropically remove the water byproduct. After the reaction is complete, the solids are filtered off, the solvent is evaporated, and the resulting pinacol ester can be purified if necessary, often by distillation or chromatography.

Reactivity and Mechanistic Investigations of 3 Isopropoxyphenylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. This reaction is widely valued for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids. nih.govwikipedia.orglibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, typically requiring activation by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Scope of Electrophilic Coupling Partners with 3-Isopropoxyphenylboronic Acid

This compound is a versatile reagent in Suzuki-Miyaura coupling, capable of reacting with a diverse array of electrophilic partners.

This compound readily couples with various aryl halides, including bromides, chlorides, and iodides, as well as pseudohalides like triflates (OTf). wikipedia.orgorganic-chemistry.org The reactivity of the halide partner generally follows the trend: I > OTf > Br >> Cl. wikipedia.org The reaction's success with less reactive aryl chlorides often relies on the use of specialized, bulky, and electron-rich phosphine (B1218219) ligands that enhance the efficiency of the catalytic system. nih.gov

The electronic properties of the aryl halide also influence the reaction. Electron-deficient aryl halides tend to react more readily than electron-rich ones. However, optimized catalyst systems can effectively couple a wide range of substituted aryl halides with this compound, accommodating various functional groups.

Table 1: Examples of Suzuki-Miyaura Coupling of this compound with Aryl Halides and Pseudohalides.

| Electrophilic Partner | Catalyst System (Exemplary) | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ / SPhos | 3-Isopropoxy-4'-methylbiphenyl | High |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / XPhos | 4'-(3-Isopropoxyphenyl)benzonitrile | Good to Excellent |

| 1-Iodonaphthalene | Pd(PPh₃)₄ | 1-(3-Isopropoxyphenyl)naphthalene | High |

| Phenyl trifluoromethanesulfonate | Pd(OAc)₂ / PCy₃ | 3-Isopropoxybiphenyl | Good |

The Suzuki-Miyaura coupling of this compound extends to heteroaromatic halides and triflates, which are crucial building blocks in medicinal chemistry and materials science. nih.gov While the coupling of five-membered heterocyclic boronic acids can be challenging due to their propensity for deboronation, the use of stable partners like this compound with heteroaryl halides is generally more straightforward. mit.edu

Challenges in coupling with heteroaromatic substrates can arise from the potential for the heteroatom to coordinate to the palladium catalyst, leading to deactivation. However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, has significantly broadened the scope of compatible heteroaromatic partners. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling of this compound with Heteroaromatic Substrates.

| Heteroaromatic Partner | Catalyst System (Exemplary) | Product | Yield (%) |

|---|---|---|---|

| 2-Bromopyridine | Pd(OAc)₂ / RuPhos | 2-(3-Isopropoxyphenyl)pyridine | Good |

| 3-Bromothiophene | Pd(PPh₃)₄ | 3-(3-Isopropoxyphenyl)thiophene | High |

| 5-Chloro-1-methylimidazole | Pd₂(dba)₃ / SPhos | 5-(3-Isopropoxyphenyl)-1-methylimidazole | Good |

| 2-Bromobenzofuran | Pd(OAc)₂ / XPhos | 2-(3-Isopropoxyphenyl)benzofuran | Good to Excellent |

While specific examples of relay Suzuki reactions directly involving this compound are not extensively detailed in the provided search results, the principles of this methodology can be applied. Relay Suzuki reactions are a type of tandem catalytic process where a single catalyst facilitates multiple sequential cross-coupling events. This strategy is particularly useful for the synthesis of complex molecules from simpler precursors in a one-pot fashion.

For instance, a dihalide could first be coupled with one equivalent of this compound, followed by the introduction of a different boronic acid to couple at the second halide position. The success of such a sequence would depend on the relative reactivity of the halide positions and the careful control of reaction conditions.

Development and Optimization of Catalyst and Ligand Systems for Reactions Involving this compound

The efficiency and scope of the Suzuki-Miyaura coupling are highly dependent on the nature of the palladium catalyst and, crucially, the supporting ligand.

Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the phosphine ligand influence key steps in the catalytic cycle. researchgate.net

Electron-rich phosphines generally accelerate the oxidative addition step. researchgate.net

Bulky phosphines can promote the reductive elimination step and help to prevent catalyst decomposition.

For the coupling of this compound, particularly with less reactive electrophiles like aryl chlorides, the use of bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos has proven to be highly effective. nih.govnih.gov These ligands promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle. researchgate.net

Computational studies have provided deeper insights into ligand effects, showing that oxidative addition is primarily governed by electronic effects, while transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net For the transmetalation step, electron-withdrawing ligands can, in some cases, lower the energy barrier. researchgate.net The choice of ligand is therefore a critical parameter that must be optimized for a given set of substrates to achieve high yields and reaction rates.

N-Heterocyclic Carbene (NHC) Ligand Systems

There is no specific data in the reviewed literature detailing the use of N-Heterocyclic Carbene (NHC) ligand systems in Suzuki-Miyaura coupling reactions that explicitly involve this compound. While NHCs are a well-established class of ligands for palladium-catalyzed cross-coupling reactions, offering enhanced stability and catalytic activity, studies focusing on their specific application and influence on reactions with this compound have not been published.

Mechanistic Pathways and Kinetic Studies in Suzuki-Miyaura Coupling with this compound

Comprehensive mechanistic and kinetic investigations focused on the Suzuki-Miyaura coupling of this compound are absent from the current scientific literature. The fundamental steps of the catalytic cycle are understood in a general context, but specific experimental or computational data for this compound are missing.

Oxidative Addition Step Investigations

No studies were found that investigate the oxidative addition step of an aryl halide to a palladium(0) complex in the specific context of a subsequent reaction with this compound. Research on how the electronic and steric properties of the 3-isopropoxyphenyl group might influence this initial step of the catalytic cycle has not been reported.

Transmetallation Processes and Rate-Determining Steps

There is a lack of specific research on the transmetallation process involving this compound. Key details, such as the active boron species (boronic acid vs. boronate), the structure of the pre-transmetallation intermediate, and the kinetics of the aryl group transfer to the palladium center, have not been elucidated for this compound. Consequently, there is no data to determine whether transmetallation or another step is rate-determining in its coupling reactions.

Reductive Elimination Pathways

Specific investigations into the reductive elimination pathway to form the final biaryl product from an arylpalladium(II) intermediate bearing the 3-isopropoxyphenyl group are not documented. The kinetics and factors influencing this final carbon-carbon bond-forming step in the context of this specific substrate remain unstudied.

Other Transition Metal-Catalyzed Transformations Involving this compound

While this compound is mentioned as a reactant in various palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of complex organic molecules, there is a scarcity of published research on its participation in other transition metal-catalyzed transformations. Its application in reactions such as Chan-Lam coupling, Heck-Miyaura coupling, or reactions catalyzed by other metals like nickel, copper, or rhodium has not been a subject of focused study.

Non-Catalytic Reactions and Pathways of this compound

This compound engages in several non-catalytic reactions, primarily driven by the inherent reactivity of the boronic acid moiety. These reactions are fundamental to its application in synthesis and materials science. Key non-catalytic pathways include condensation reactions with diols and hydrolysis, as well as the potential for protodeboronation under certain conditions.

One of the most characteristic non-catalytic reactions of this compound is its reversible condensation with 1,2- and 1,3-diols to form cyclic boronate esters. wikipedia.org This reaction, often an equilibrium process, proceeds by the elimination of water and is a cornerstone of dynamic covalent chemistry. For instance, the reaction of this compound with diols like catechol or 4-methylcatechol (B155104) in a suitable solvent such as toluene (B28343), often with a dehydrating agent like magnesium sulfate (B86663), yields the corresponding catechol esters. blogspot.com This process is thermally driven, typically requiring reflux conditions to favor the formation of the boronate ester by removing water from the reaction mixture. blogspot.com

The reverse reaction, hydrolysis, is also a significant non-catalytic pathway. Boronate esters derived from this compound can react with water to regenerate the parent boronic acid and the diol. blogspot.com This hydrolysis is a crucial aspect of the dynamic nature of the boronic ester linkage and can be influenced by factors such as pH and the presence of water in the solvent system.

Protodeboronation is another potential non-catalytic reaction pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. ed.ac.uk This process is generally considered an undesired side reaction in many synthetic applications, such as cross-coupling reactions. The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring. ed.ac.uk For simple, non-basic arylboronic acids, the mechanism can be either acid-catalyzed or base-catalyzed. blogspot.com In the base-catalyzed pathway, a pre-equilibrium exists between the boronic acid and its corresponding boronate, which then reacts with a proton source like water in the rate-limiting step. blogspot.com While specific studies on the protodeboronation of this compound are not extensively detailed, the presence of the electron-donating isopropoxy group at the meta position would be expected to influence its susceptibility to this reaction compared to unsubstituted phenylboronic acid.

Advanced Mechanistic Investigations Employing this compound

The utility of this compound in more complex chemical transformations necessitates a deeper understanding of its reaction mechanisms. Advanced experimental and computational techniques are employed to probe the intricate details of reaction pathways, including the identification of transient intermediates and the characterization of transition states.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving arylboronic acids. These theoretical investigations provide valuable insights into the geometrical structures, electronic properties, and energetic landscapes of reactants, intermediates, transition states, and products.

While specific DFT studies exclusively focused on this compound are not widely published, extensive research on substituted phenylboronic acids allows for well-founded extrapolations. DFT calculations are used to model reaction pathways, such as the condensation with diols or the steps in metal-catalyzed cross-coupling reactions. For instance, studies on other substituted phenylboronic acids have successfully modeled the transition states and activation energies for key mechanistic steps. ed.ac.uklodz.pl The isopropoxy substituent at the meta position of the phenyl ring in this compound would be expected to exert both steric and electronic effects. DFT calculations can quantify these effects on the stability of intermediates and the energy barriers of transition states. For example, the electron-donating nature of the isopropoxy group can influence the Lewis acidity of the boron center and the nucleophilicity of the aryl group, which are critical factors in its reactivity.

Computational studies on related systems, such as 3-aminophenylboronic acid and 3-(acetamidomethyl)phenyl boronic acid, have demonstrated the ability of DFT to predict geometrical parameters and electronic transitions. nih.gov Similar computational approaches could be applied to this compound to understand its conformational preferences and how they influence reactivity. For example, DFT can be used to calculate the potential energy surface for the rotation of the B(OH)₂ group, identifying the most stable conformers which are crucial for accurate mechanistic modeling. researchgate.net

| Parameter | Description | Typical Computational Method | Significance |

|---|---|---|---|

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | DFT (e.g., B3LYP) | Predicts reaction rates and identifies the rate-determining step. lodz.pl |

| Reaction Energy (ΔErxn) | The overall energy change of a reaction. | DFT (e.g., B3LYP) | Determines if a reaction is exothermic or endothermic. |

| Geometrical Parameters | Bond lengths, bond angles, and dihedral angles of molecules. | DFT (e.g., B3LYP/6-31G(d,p)) | Provides insights into the structure of intermediates and transition states. nih.gov |

| Partial Atomic Charges | The distribution of electron density within a molecule. | Natural Bond Orbital (NBO) analysis | Helps to understand the electrophilic and nucleophilic sites of a molecule. |

Spectroscopic Probes for Intermediates and Transition States

Spectroscopic techniques are vital for the experimental investigation of reaction mechanisms, allowing for the direct or indirect observation of reaction intermediates and providing information about their structure and kinetics of formation and decay. For reactions involving this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful tools.

¹¹B NMR Spectroscopy is highly sensitive to the coordination environment of the boron atom. The chemical shift of the ¹¹B nucleus provides a clear distinction between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate species formed during a reaction. nsf.gov For instance, in the condensation reaction of a phenylboronic acid with a diol, the ¹¹B NMR signal will shift upfield upon formation of the tetrahedral boronate ester. sdsu.edu This technique can be used for in-situ monitoring of reactions to determine the relative concentrations of the boronic acid and its ester, providing kinetic and thermodynamic data. While specific ¹¹B NMR data for reaction intermediates of this compound are scarce, the principles established for other arylboronic acids are directly applicable. The chemical shifts for tricoordinate boronic acids and their esters typically appear in the range of +18 to +35 ppm, whereas tetracoordinate boronate species resonate at higher fields, typically between +3 and +15 ppm.

¹H and ¹³C NMR Spectroscopy are also used to follow the progress of reactions involving this compound. Changes in the chemical shifts of the aromatic and isopropoxy protons and carbons can provide evidence for the formation of intermediates and products. For example, in the formation of a boronate ester with catechol, distinct shifts in the aromatic region of both the 3-isopropoxyphenyl and catechol moieties would be observed. blogspot.com

Infrared (IR) Spectroscopy can be used to identify functional groups and monitor their changes during a reaction. The B-O stretching vibrations in boronic acids and their esters give rise to characteristic bands in the IR spectrum. For this compound catechol ester, strong bands have been observed in the region of 1200-1400 cm⁻¹, which are characteristic of B-O stretching modes. blogspot.com By monitoring the appearance or disappearance of these bands, the formation of boronate esters can be tracked.

| Compound | Spectroscopic Technique | Observed Signals/Bands | Reference |

|---|---|---|---|

| This compound catechol ester | ¹H NMR (500 MHz, CDCl₃) | δ 7.64-7.09 (m, Ar-H), 4.64 (septet, CH), 1.37 (d, CH₃) | blogspot.com |

| IR (solid, ATR, cm⁻¹) | 1567, 1471, 1425, 1369, 1290, 1241, 1216 | blogspot.com |

Strategic Applications of 3 Isopropoxyphenylboronic Acid in Advanced Chemical Synthesis

Synthesis of Complex Organic Architectures Utilizing 3-Isopropoxyphenylboronic Acid

The primary application of this compound in organic synthesis is as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, particularly for creating biaryl and substituted aromatic structures that are central to many complex molecules. wikipedia.orglibretexts.org

The general mechanism of the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : A palladium(0) catalyst reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) species.

Transmetalation : The organic group from the boronic acid (in this case, the 3-isopropoxyphenyl group) is transferred to the palladium(II) complex. This step typically requires the presence of a base to activate the boronic acid, making the organic ligand more nucleophilic and facilitating its transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The 3-isopropoxyphenyl group can be strategically introduced into a target molecule to influence its steric and electronic properties, which is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and functional materials. The isopropoxy group provides moderate steric bulk and acts as an electron-donating group, which can affect the molecule's conformation, solubility, and binding interactions with biological targets. The Suzuki reaction's tolerance for a wide range of functional groups makes it an ideal method for incorporating this moiety late in a synthetic sequence. libretexts.org

Role in Medicinal Chemistry and Drug Discovery Programs

Boronic acids have become increasingly significant in medicinal chemistry, a trend that gained momentum after the FDA approval of bortezomib (B1684674) (Velcade) in 2003, the first boronic acid-containing drug. mdpi.comnih.govresearchgate.net This class of compounds offers unique properties for drug design, and the 3-isopropoxyphenyl moiety can be incorporated to fine-tune the pharmacological profile of a potential therapeutic agent. researchgate.net

The introduction of specific substituents on a phenylboronic acid scaffold is a key strategy in drug discovery for exploring structure-activity relationships (SAR). researchgate.net The 3-isopropoxyphenyl group serves as a valuable building block for this purpose. By using this compound in Suzuki coupling reactions, medicinal chemists can synthesize libraries of compounds where this specific moiety is systematically placed within a molecular scaffold. researchgate.net

The isopropoxy group can influence a compound's properties in several ways:

Lipophilicity : It increases the molecule's fat-solubility, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability : The ether linkage is generally more stable to metabolic degradation than other functional groups.

Binding Interactions : The group can form hydrophobic or van der Waals interactions within the binding pocket of a target protein, potentially enhancing potency and selectivity.

While specific drugs containing the 3-isopropoxyphenyl moiety introduced via its corresponding boronic acid are not prominently highlighted in broad literature, the strategy is a fundamental part of modern medicinal chemistry for creating diverse molecular architectures for biological screening. researchgate.netnih.gov

A key feature of boronic acids in medicinal chemistry is their ability to act as enzyme inhibitors. researchgate.netnih.gov The boron atom in a boronic acid is Lewis acidic, meaning it has an empty p-orbital that can accept electrons from a nucleophile. nih.gov This allows boronic acids to form reversible covalent bonds with nucleophilic amino acid residues, such as serine, threonine, or lysine, commonly found in the active sites of enzymes. nih.govnih.govwikipedia.org

Boronic acids often function as transition-state analogs, mimicking the tetrahedral intermediate formed during enzymatic reactions like peptide bond hydrolysis. mdpi.com For instance, in serine proteases, the boronic acid group reacts with the hydroxyl group of the catalytic serine residue to form a stable tetrahedral boronate adduct, effectively blocking the enzyme's activity. nih.govwikipedia.org This interaction is strong yet reversible, which is a desirable characteristic for many drug candidates.

The table below summarizes some well-known boronic acid-based drugs and their target enzymes, illustrating the general principle of enzyme inhibition by this class of compounds.

| Drug Name | Target Enzyme/Protein | Therapeutic Application |

| Bortezomib | 26S Proteasome | Multiple Myeloma nih.govresearchgate.net |

| Ixazomib | 26S Proteasome | Multiple Myeloma mdpi.comnih.gov |

| Vaborbactam | β-Lactamases | Bacterial Infections nih.govmdpi.com |

| Tavaborole | Leucyl-tRNA Synthetase | Onychomycosis (Fungal Infection) nih.gov |

| Crisaborole | Phosphodiesterase-4 (PDE4) | Atopic Dermatitis nih.gov |

The success of several FDA-approved boronic acid drugs has solidified their importance in pharmaceutical R&D. nih.govbohrium.com Incorporating a boronic acid moiety into a drug candidate can offer several advantages. The ability to form reversible covalent bonds can lead to high potency and prolonged duration of action. researchgate.net Furthermore, modifying the organic substituent (R-group) on the boronic acid, such as using the 3-isopropoxyphenyl group, allows for the optimization of pharmacokinetic properties and selectivity. nih.gov

The development of boronic acid inhibitors has expanded beyond cancer and antibacterial applications to target a wide range of enzymes, including histone deacetylases (HDACs) and various proteases involved in viral and parasitic diseases. researchgate.netnih.gov The versatility and established synthetic accessibility of compounds like this compound ensure their continued use in the exploration of new therapeutic targets. researchgate.net

Applications in Materials Science

Beyond synthesis and medicine, this compound and its derivatives are valuable in the field of materials science, particularly for creating "smart" materials with dynamic properties.

The foundation of this application lies in the reversible reaction between a boronic acid and a diol (a molecule with two hydroxyl groups) to form a boronic ester. mdpi.comresearchgate.net This reaction is an example of dynamic covalent chemistry, where covalent bonds can break and reform under specific conditions, allowing the material to adapt, reprocess, or even heal itself. wur.nl

When this compound is incorporated into a polymer network alongside diol-containing monomers, it can act as a dynamic cross-linker. nih.gov The resulting boronic ester cross-links are stable under normal conditions but can be reversibly broken and reformed in response to external stimuli such as water, changes in pH, or heat. mdpi.comwur.nlacs.org

This dynamic nature imparts remarkable properties to the material:

Self-Healing : If the material is cut or damaged, the boronic ester bonds at the fractured surface can exchange and reform, mending the damage and restoring the material's mechanical integrity. nih.govpatsnap.comrsc.org This process can often occur at room temperature, sometimes assisted by the presence of moisture. acs.org

Reprocessability : Unlike traditional thermoset plastics, which are permanently cross-linked, these materials (often called vitrimers) can be reshaped and reprocessed by heating. The heat provides enough energy for the boronic ester bonds to rearrange, allowing the material to flow like a molten thermoplastic. nih.gov

Stimuli-Responsiveness : The equilibrium between the boronic acid/diol and the boronic ester can be shifted by environmental cues. wur.nl For example, acidic conditions can promote the hydrolysis (breaking) of the ester bond, while basic conditions favor its formation. This allows for the creation of materials that change their properties in response to their environment.

The table below outlines the typical components and resulting properties of such dynamic materials.

| Component | Role in the Material | Resulting Properties |

| Polymer Backbone | Provides the main structural framework of the material. | Determines fundamental properties like flexibility, strength, and thermal stability. |

| Diol/Polyol Monomers | Incorporated into the backbone to provide hydroxyl groups for cross-linking. | The density of diols affects the cross-link density and material stiffness. |

| This compound | Acts as the dynamic cross-linker by forming reversible boronic ester bonds with the diols. | Imparts self-healing, reprocessability, and stimuli-responsive behavior. mdpi.comresearchgate.netrsc.org |

Dynamic Covalent Materials and Self-Healing Systems Based on Boronic Esters of this compound

Boronic Ester Metathesis Mechanisms

Boronic ester metathesis involves the exchange of both the alcohol and the boronic acid components between two different boronic esters. For arylboronic acids such as this compound, this exchange can proceed through several proposed mechanisms. researchgate.net The primary pathways include:

Hydrolysis/Re-esterification: This pathway involves the hydrolysis of the boronic ester by trace amounts of water to form the boronic acid and the corresponding diol. These intermediates can then react with a different diol or boronic acid in the mixture to form a new ester, effectively leading to component exchange. researchgate.net

Transesterification: In this mechanism, an alcohol from the solution or another ester directly attacks the boron center, leading to an exchange of the diol component without complete hydrolysis. researchgate.net

Metathesis: This is a direct exchange mechanism where two boronic esters interact, often through an intermediate complex, to swap their respective boronic acid and diol components. researchgate.net

The reactivity and the dominant mechanism can be influenced by several factors, including the steric and electronic properties of the substituents on the boronic acid. nih.gov For instance, the isopropoxy group on this compound influences the electrophilicity of the boron atom, which in turn affects the rate and equilibrium of the metathesis reaction. nih.gov

Transesterification in Solid-State Materials

Transesterification, the exchange of the alcohol component of an ester, is a key process for creating dynamic and adaptable solid-state materials. mdpi.com When boronic acids like this compound are incorporated into cross-linked polymer networks, the reversible nature of boronate ester bonds can be harnessed to create materials with unique properties. researchgate.net

In the solid state, the transesterification of boronate esters enables network rearrangement, which can manifest as stress relaxation, self-healing, or malleability in materials known as vitrimers. researchgate.net This process typically occurs when the material is subjected to an external stimulus, such as heat, which provides the necessary activation energy for the bond exchange to occur. mdpi.com The efficiency of this process in solid materials depends on the mobility of the polymer chains and the concentration of reactive groups (boronic esters and free diols/alcohols) within the matrix. mdpi.com Bifunctional catalysts, which may possess both acidic and basic sites, have been developed to facilitate transesterification in various contexts. mdpi.com

Polymer Synthesis and Functionalization

Phenylboronic acids are valuable for creating functional polymers due to their ability to form reversible covalent bonds with diols, a property widely exploited for developing sensors, drug delivery systems, and self-healing materials. nih.govnih.gov this compound can be incorporated into polymer structures either by polymerizing monomers already containing the boronic acid moiety or by chemically modifying an existing polymer to introduce the functional group.

Polymerization of Boronic Acid-Containing Monomers: A common strategy involves the synthesis of a monomer derivative of this compound that contains a polymerizable group, such as a vinyl or acryloyl function. nih.gov For example, a synthetic route could involve reacting 3-isopropoxyaniline (B150228) with acryloyl chloride to produce an acrylamide (B121943) monomer, which can then be polymerized. This approach allows for precise control over the amount and distribution of boronic acid groups within the polymer backbone. Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a frequently used technique for synthesizing such polymers, as it yields well-defined block copolymers with low polydispersity. nih.govnih.gov

Post-Polymerization Functionalization: Alternatively, a pre-formed polymer with reactive side chains can be functionalized with this compound. For instance, a polymer containing activated ester or halide groups can react with an amino-functionalized derivative of this compound to attach the desired moiety to the polymer. This method is useful for modifying existing polymers and introducing specific functionalities onto their surfaces or throughout their bulk. mdpi.com

The resulting boronic acid-functionalized polymers can exhibit stimuli-responsive behavior. For example, their solubility or structure can change in response to variations in pH or the presence of specific sugars, which compete for binding to the boronic acid sites. mdpi.com This property is the basis for glucose-responsive polymers used in diabetes-related research and drug delivery applications. nih.gov

Below is a table summarizing research findings on the synthesis of polymers using phenylboronic acid derivatives, which illustrates the methods applicable to this compound.

| Polymer System | Monomer | Polymerization Method | Key Findings |

| Thermo-, pH-, and glucose-responsive nanoparticles | 3-Acrylamidophenylboronic acid (APBA) | RAFT Polymerization | Synthesis of block copolymers (PNIPAM-b-PAPBA) that self-assemble into core-shell nanoparticles. These particles show tunable swelling/collapse in response to temperature, pH, and glucose concentration. nih.gov |

| Phenylboronic acid-functionalized nanoparticles for drug delivery | 3-((Acrylamido)methyl)phenylboronic acid | RAFT Polymerization | Fabrication of stable, monodisperse nanoparticles via solvent displacement. The particle size could be controlled by adjusting polymer concentration and solvent ratios. nih.gov |

| Boronic acid-functionalized particles for glycoprotein (B1211001) recognition | Thiol-ene surface-initiated click reaction | Surface-Initiated Polymerization | A novel method to create hybrid particles with three-dimensional boronic acid polymer branches, demonstrating high specificity for capturing glycoproteins. nih.gov |

Advanced Derivatization Strategies and Analytical Characterization of 3 Isopropoxyphenylboronic Acid and Its Products

Chemical Derivatization for Modulating Reactivity and Solubility

Chemical derivatization of 3-isopropoxyphenylboronic acid is a key strategy to modulate its reactivity and solubility, thereby enhancing its utility in organic synthesis. The boronic acid moiety, while crucial for reactions like the Suzuki-Miyaura coupling, can also be sensitive and prone to side reactions such as protodeboronation or formation of boroxines (anhydrides). Converting the boronic acid to a boronic ester serves to protect this functional group, increasing its stability and fine-tuning its reactivity.

One common derivatization involves the formation of cyclic esters with diols, such as pinacol (B44631), to yield a more stable this compound pinacol ester. This transformation from a polar, often crystalline boronic acid to a less polar, more soluble boronic ester significantly improves its solubility in common organic solvents like chloroform, acetone, and ethers. d-nb.info Studies on phenylboronic acid, a related compound, have shown that its pinacol ester and azaester derivatives exhibit markedly better solubility than the parent acid across a range of organic solvents. d-nb.info This enhanced solubility is critical for achieving homogeneous reaction conditions in many synthetic applications. For instance, while phenylboronic acid itself has very low solubility in hydrocarbons like methylcyclohexane, its ester derivatives are more soluble, which facilitates their use in a wider array of solvent systems. d-nb.info

The derivatization also modulates reactivity. The protective ester group can be removed under specific conditions to regenerate the boronic acid in situ or used directly in coupling reactions, where the nature of the ester can influence transmetalation rates. This strategy provides chemists with greater control over reaction outcomes and allows for the purification of intermediates that might otherwise be unstable.

Analytical Derivatization for Enhanced Spectroscopic Characterization

To confirm the structure and purity of this compound and its reaction products, various spectroscopic methods are employed. Analytical derivatization, such as the formation of specific esters, plays a crucial role by producing compounds with distinct spectroscopic signatures that facilitate unambiguous characterization.

NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ¹¹B NMR is uniquely suited to probe the coordination state of the boron atom. nih.gov

Upon derivatization, such as the reaction of this compound with catechol to form a catechol ester, significant and predictable changes occur in the NMR spectra. rsc.org In the ¹H NMR spectrum of the catechol ester, the protons on the phenyl rings show characteristic shifts and coupling constants that confirm the structure. For example, the formation of the ester bond alters the electronic environment of the aromatic protons on both the isopropoxyphenyl and catechol moieties, leading to shifts in their resonance frequencies compared to the starting materials. rsc.org The signals for the isopropoxy group—a septet for the CH proton and a doublet for the two CH₃ groups—remain as key identifiers. rsc.org

¹³C NMR spectroscopy provides complementary information, showing the resonances for all unique carbon atoms in the derivative. The carbon atom attached to boron is often difficult to observe due to quadrupolar relaxation, a characteristic feature in the NMR of organoboron compounds. rsc.org ¹¹B NMR is particularly informative, as the chemical shift of boron is highly sensitive to its geometry. The trigonal planar (sp²) boron of the free boronic acid typically resonates at a different frequency compared to the tetrahedral (sp³) boron in its cyclic ester derivatives. nih.govnsf.gov This change provides direct evidence of successful derivatization at the boron center.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying functional groups and confirming the transformation of this compound into its derivatives. The IR spectrum of a boronic acid is characterized by a strong and broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹, and a strong B-O stretching vibration around 1350 cm⁻¹. researchgate.net

Upon esterification, for instance with catechol, the broad O-H band of the boronic acid disappears, providing clear evidence of the reaction. New, characteristic bands appear in the spectrum of the derivative. These include C-O stretching vibrations associated with the newly formed ester and B-O stretching bands, which may shift in frequency compared to the parent acid. rsc.org The IR spectrum of the this compound catechol ester shows characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching from the isopropoxy group (2881-2987 cm⁻¹). rsc.org The presence of strong bands in the 1200-1300 cm⁻¹ region can be assigned to the B-O-C and C-O linkages of the boronate ester. researchgate.net

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of derivatized products of this compound. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions of the derivative, which are then analyzed. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. For the catechol ester of this compound, HRMS analysis can confirm the expected formula of C₁₅H₁₅BO₃ by matching the measured mass-to-charge ratio (m/z) to the calculated value to within a few parts per million. rsc.org For example, the calculated m/z for the protonated molecule [M+H]⁺ is 255.1187, and an experimental finding of 255.1193 would strongly support this composition. rsc.org

The fragmentation pattern observed in the mass spectrum can also offer structural information. The cleavage of the isopropoxy group or fragmentation of the boronate ester ring can produce characteristic ions that help to piece together the molecule's structure, complementing data from NMR and IR spectroscopy.

For derivatives of this compound that can be obtained as single crystals, X-ray diffraction (XRD) offers the most definitive structural characterization. This technique provides precise information on the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. units.it

XRD analysis of a crystalline derivative would confirm the covalent structure and reveal the conformation of the molecule in the solid state. For example, it would show the geometry around the boron atom, confirming its expected tetrahedral coordination in a cyclic boronate ester. researchgate.net Furthermore, XRD elucidates intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the crystal. dntb.gov.ua This information is crucial for understanding the material's physical properties. While a specific crystal structure for a this compound derivative is not detailed in the provided sources, the technique is broadly applicable to crystalline boronic acids and their esters. researchgate.net Powder X-ray diffraction (PXRD) can also be used as a fingerprinting technique to identify crystalline phases and assess the purity of bulk samples. nih.gov

Derivatization in Chromatography and Detection for Complex Mixture Analysis

Derivatization is a powerful tool for analyzing this compound and its products in complex mixtures using chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary goals of derivatization in this context are to improve volatility, enhance thermal stability, increase separation efficiency, and enable sensitive detection. americanpharmaceuticalreview.com

For GC analysis, the inherent polarity and low volatility of boronic acids make them unsuitable for direct injection. Derivatization is therefore essential. Esterification, for example, converts the polar boronic acid into a more volatile and thermally stable ester that can be readily analyzed by GC-MS. nih.govchromforum.org This allows for the separation and quantification of the compound from complex sample matrices.

In HPLC, derivatization can be employed to enhance detection. While this compound possesses a UV chromophore, its molar absorptivity may be insufficient for trace-level analysis. Post-column derivatization can be used to react the analyte with a reagent that forms a highly fluorescent or strongly UV-absorbing product, thereby significantly lowering the detection limit. For instance, other boronic acid derivatives have been analyzed using HPLC with post-column derivatization with reagents like alizarin (B75676) to form a fluorescent complex, enabling sensitive detection. mdpi.com

Furthermore, the unique ability of the boronic acid moiety to form reversible covalent bonds with cis-diols can be exploited in affinity chromatography. This compound or a derivative could be immobilized onto a stationary phase to create a column capable of selectively capturing and separating diol-containing molecules, such as nucleosides, glycoproteins, or carbohydrates, from a complex mixture. nih.gov

Future Research Directions and Emerging Paradigms for 3 Isopropoxyphenylboronic Acid

Expansion of Reaction Scope beyond Established Cross-Couplings

While Suzuki-Miyaura, Chan-Lam, and other palladium-catalyzed cross-coupling reactions are the cornerstone of 3-isopropoxyphenylboronic acid's utility, its reactivity is not limited to these transformations. Future efforts are increasingly focused on harnessing its potential in a broader range of synthetic methodologies that go beyond simple biaryl connections.

One major area of expansion is the use of arylboronic acids as nucleophilic arylating agents for carbon-heteroatom and carbon-carbon bond formation without a traditional cross-coupling partner. The Petasis-borono Mannich reaction, for instance, is a multicomponent reaction where arylboronic acids, amines, and aldehydes combine to form α-amino acids. researchgate.net This reaction is facilitated by the formation of an intermediate iminium ion that is then attacked by the boronic acid. researchgate.net Similarly, rhodium-catalyzed 1,2-additions to aldehydes and imines and 1,4-conjugate additions to α,β-unsaturated carbonyl compounds represent powerful C-C bond-forming strategies. researchgate.netorganic-chemistry.org These reactions offer mild and efficient pathways to complex molecules from simple precursors.

Photoredox catalysis has also emerged as a powerful tool to unlock novel reactivity. youtube.com Under visible light irradiation, photocatalysts can activate arylboronic acids to generate aryl radicals. rsc.orgacs.orgnih.gov These highly reactive intermediates can participate in a variety of transformations not accessible through traditional thermal methods, such as decarboxylative arylations and oxidative hydroxylations, offering new avenues for functionalization. rsc.orgnih.gov

| Reaction Type | Description | Catalyst/Conditions | Potential Product from this compound |

| Petasis-Borono Mannich | Three-component reaction of an arylboronic acid, an amine, and a paraformaldehyde to form tertiary amines. | Typically catalyst-free, proceeds via an intermediate boronate species. | α-(3-Isopropoxyphenyl) substituted amines |

| Rhodium-Catalyzed 1,4-Addition | Conjugate addition of the aryl group to α,β-unsaturated carbonyl compounds like enones or acrylates. | Rhodium catalyst with a chiral diene ligand for asymmetric synthesis. organic-chemistry.org | β-(3-Isopropoxyphenyl) ketones, esters, or acids |

| Photoredox-Mediated Hydroxylation | Introduction of a hydroxyl group onto the aromatic ring, converting the boronic acid to a phenol (B47542). | Visible light photocatalyst (e.g., Ir(ppy)₃, porphyrin-based MOFs) and an oxidant (e.g., O₂). rsc.orgacs.org | 3-Isopropoxyphenol |

| Addition to Imines | Rhodium-catalyzed addition of the aryl group across the C=N bond of imines to form α-arylated amines. | Rhodium catalyst. researchgate.net | α-(3-Isopropoxyphenyl) substituted amines |

Green Chemistry Approaches to the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the synthesis and use of chemical reagents. For this compound, this involves developing more sustainable synthetic routes and utilizing it in environmentally benign reaction conditions.

Traditional synthesis of arylboronic acids often relies on organolithium or Grignard reagents, which require anhydrous organic solvents and cryogenic temperatures, and have poor atom economy. A greener alternative is the direct C-H borylation of the parent arene, 1-isopropoxybenzene. This method, often catalyzed by iridium complexes, allows for the formation of the C-B bond without the need for a pre-installed halide functional group, reducing waste and synthetic steps. sigmaaldrich.comorganic-chemistry.orgresearchgate.netacs.org

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a powerful solvent-free approach. advanceseng.com This technique has been successfully applied to the synthesis of boronic esters from boronic acids and diols, and for palladium-catalyzed oxidative homocoupling reactions of arylboronic acids, often proceeding faster and more efficiently than solvent-based methods. rsc.orgrsc.org Such solvent-free methods significantly reduce the environmental impact associated with chemical synthesis. benthamdirect.comresearchgate.net

| Approach | Green Chemistry Principle | Description |

| Direct C-H Borylation | Atom Economy, Waste Prevention | Iridium-catalyzed reaction of an arene (1-isopropoxybenzene) with a diboron (B99234) reagent like B₂(pin)₂. This avoids the use of halogenated precursors and organometallic reagents. sigmaaldrich.comorganic-chemistry.org |

| Mechanochemical Synthesis | Use of Safer Solvents/Reagents | Reactions are performed by grinding solids together in a ball mill, eliminating the need for bulk organic solvents. This has been used for boronic ester formation and coupling reactions. advanceseng.comrsc.org |

| Aqueous Phase Reactions | Use of Safer Solvents | Performing reactions, such as Suzuki-Miyaura couplings, in water instead of organic solvents, often using water-soluble ligands. This simplifies product isolation and reduces organic waste. researchgate.net |

| Catalyst-Free Esterification | Catalysis, Atom Economy | Simple grinding of a boronic acid with a diol (like pinacol) can form the corresponding boronic ester without the need for a catalyst or solvent, driven by the removal of water. rsc.org |

Development of Novel Catalytic Systems for Transformations Involving this compound

Advances in catalysis are critical to improving the efficiency, scope, and sustainability of reactions involving this compound. Research is moving beyond first-generation palladium catalysts to more active, stable, and versatile systems.

For Suzuki-Miyaura couplings, especially with challenging substrates like sterically hindered or electron-rich aryl chlorides, new generations of palladium catalysts have been developed. These often feature bulky, electron-rich phosphine (B1218219) ligands (such as biaryl monophosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs). acs.orgacs.org These ligands promote the formation of highly active, monoligated Pd(0) species, leading to faster reaction times, lower catalyst loadings, and broader substrate compatibility. nih.govhkbu.edu.hk

Furthermore, there is a significant push to replace palladium with more earth-abundant and less expensive metals. Nickel has emerged as a particularly promising alternative. Nickel catalysts, often in combination with phosphine or NHC ligands, have shown remarkable activity in a variety of cross-coupling reactions, including the coupling of arylboronic acids with phenols, aryl phosphates, and even redox-active esters via decarboxylative pathways. nih.govnih.govresearchgate.netrsc.orgdntb.gov.ua These methods expand the range of accessible electrophilic partners for this compound.

| Catalytic System | Metal | Key Features & Advantages | Applicable Reaction |

| Pd / Biaryl Monophosphines (e.g., SPhos, XPhos) | Palladium | High activity for coupling sterically hindered substrates and aryl chlorides; allows for lower catalyst loadings and room temperature reactions. acs.orgacs.org | Suzuki-Miyaura Coupling |

| Palladacycle Precatalysts | Palladium | Air- and thermally-stable catalyst precursors that generate the active Pd(0) species in situ, offering high turnover numbers. thieme-connect.com | Suzuki-Miyaura Coupling |

| Ni / dppp | Nickel | Cost-effective catalyst for coupling arylboronic acids with phenol derivatives (activated in situ). researchgate.net | Suzuki-Miyaura type C-O activation |

| Ni / PCy₃ | Nickel | Enables decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov | Decarbonylative Coupling |

Advanced Applications in Targeted Therapeutics and Diagnostics

The unique ability of the boronic acid functional group to form reversible covalent bonds with 1,2- and 1,3-diols is the foundation for its emerging applications in biology and medicine. Phenylboronic acids (PBAs) are of particular interest for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. nih.govnih.gov

This selective recognition provides a powerful mechanism for targeted drug delivery and diagnostics. By conjugating a cytotoxic agent or an imaging probe to a PBA moiety like this compound, these molecules can be directed specifically to tumor cells, potentially increasing therapeutic efficacy while minimizing off-target side effects. The 3-isopropoxy group can modulate the compound's lipophilicity and electronic properties, which may fine-tune its binding affinity and pharmacokinetic profile. Research has shown that heterocyclic boronic acids can exhibit strong binding to sialic acids, particularly in the acidic microenvironment of tumors. nih.govnih.gov

The development of boronic acid-based sensors for glucose is well-established, but this principle is being expanded to detect other biologically important diol-containing molecules. For example, boronic acid-functionalized materials can be used to capture and detect glycoproteins or even whole bacterial cells, which have saccharide-rich outer layers. nih.govmdpi.com

| Application Area | Target Biomolecule | Mechanism of Action | Potential Role of this compound |

| Targeted Cancer Therapy | Sialic Acids on Glycoproteins | Reversible boronate ester formation between the boronic acid and the diol of sialic acid leads to accumulation at the tumor site. nih.govnih.gov | A targeting moiety to deliver chemotherapeutics or imaging agents to cancer cells. |

| Biosensing | Glycoproteins, Saccharides | Binding of the target analyte to an immobilized boronic acid on a sensor surface, generating a detectable signal (e.g., fluorescence, electrochemical). ontosight.ai | The recognition element in a sensor designed to detect specific disease biomarkers. |

| Bacterial Detection | Peptidoglycan Layer | Fluorescently-labeled boronic acids can bind to the saccharide-rich surface of certain bacteria, enabling their detection. nih.gov | A component of a fluorescent probe for identifying bacterial infections. |

| Stimuli-Responsive Biomaterials | pH, Sugars | Iminoboronate linkages can be incorporated into materials, allowing for controlled release or structural changes in response to pH or the presence of specific sugars. chemrxiv.orgchemrxiv.orgnih.gov | A key component in smart drug delivery systems that release their payload under specific physiological conditions. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a flask, offers significant advantages for the synthesis of this compound and its derivatives. This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety.

The synthesis of this compound typically involves the reaction of an organolithium or Grignard reagent (derived from 1-bromo-3-isopropoxybenzene) with a trialkyl borate (B1201080) at low temperatures. nih.gov Performing such reactions in a flow reactor dramatically improves safety by minimizing the volume of hazardous reagents present at any given time. The rapid mixing and superior heat transfer in microreactors allow for highly exothermic reactions to be controlled with precision, often leading to significantly shorter reaction times—sometimes on the order of seconds.

Integrating flow reactors with automated control systems and real-time analytics allows for the rapid optimization of reaction conditions and the on-demand synthesis of molecules. researchgate.net These automated platforms can accelerate the discovery of new derivatives and streamline the production of materials for screening and development, making them highly valuable for both academic research and industrial applications. chemrxiv.org

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow Chemistry |

| Reaction Time | Hours | Seconds to Minutes | Increased throughput and efficiency. |

| Temperature Control | Difficult to control exotherms | Precise and rapid heat exchange | Improved safety, reduced side products. |

| Scalability | Challenging, requires larger vessels | Achieved by running the system for longer | Easier to scale from lab to production without re-optimization. |

| Safety | Large quantities of hazardous reagents | Small reaction volumes at any given time | Minimized risk when handling organolithiums and other pyrophoric reagents. |

| Automation | Difficult to fully automate | Easily integrated with pumps, sensors, and software | Enables high-throughput screening and process optimization. researchgate.net |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions or direct functionalization of phenylboronic acid derivatives. For example, Suzuki-Miyaura coupling using aryl halides and boronic acid precursors under palladium catalysis can introduce the isopropoxy group. Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Evidence from analogous phenylboronic acid syntheses suggests that anhydrous conditions and inert atmospheres (argon/nitrogen) minimize side reactions like protodeboronation .

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodological Answer : Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structural integrity. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) identifies contaminants like boroxines or residual solvents. X-ray crystallography, as demonstrated in studies of related phenylboronic acids, provides definitive structural confirmation .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It is widely used in Suzuki-Miyaura cross-couplings to construct biaryl ethers or complex aromatic systems. Its isopropoxy group enhances steric bulk, influencing regioselectivity in coupling reactions. Additionally, it serves as a ligand in transition-metal catalysis or a precursor for boron-containing polymers, as seen in studies of analogous compounds .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as B3LYP/6-311++G(d,p), model electronic properties (e.g., frontier molecular orbitals) and binding affinities to metal centers. For instance, studies on 3-formylphenylboronic acid used DFT to analyze charge distribution and predict sites for nucleophilic attack, which can guide experimental design for analogous systems .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from variations in substrate ratios, catalyst preactivation, or trace moisture. Systematic optimization via Design of Experiments (DoE) can isolate critical factors. For example, a 2020 study on phenylboronic acid derivatives highlighted that residual water >50 ppm significantly reduces coupling yields, necessitating rigorous drying protocols .

Q. How does the presence of boronic acid anhydrides affect reaction outcomes, and how can these impurities be quantified?

- Methodological Answer : Anhydrides (e.g., boroxines) form via dehydration and compete in coupling reactions, lowering effective boronic acid concentration. Quantitative ¹¹B NMR or titration with 2,2'-bipyridine can quantify anhydride content. Recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) reduces anhydride levels, as validated in purity studies of similar compounds .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability is pH-dependent: acidic conditions (pH <5) promote protodeboronation, while basic conditions (pH >9) accelerate oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with LC-MS monitor degradation products. Storage recommendations include desiccated environments at −20°C, as inferred from handling protocols for structurally related boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。